(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol

Chemical Identity Chiral Purity Quality Control

(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol (CAS 2166297-32-9; molecular formula C₁₁H₁₃F₂NO₂; molecular weight 229.22 g/mol) is a chiral, cis-configured 4-aminotetrahydrofuran-3-ol derivative bearing a 2,4-difluorobenzyl substituent on the secondary amine. The compound combines a stereochemically defined tetrahydrofuran (oxolane) core—a privileged scaffold in nucleoside analog and protease inhibitor design—with a fluorinated benzyl pharmacophore commonly exploited to tune lipophilicity, metabolic stability, and target binding in kinase and receptor antagonist programs.

Molecular Formula C11H13F2NO2
Molecular Weight 229.227
CAS No. 2166297-32-9
Cat. No. B2823838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol
CAS2166297-32-9
Molecular FormulaC11H13F2NO2
Molecular Weight229.227
Structural Identifiers
SMILESC1C(C(CO1)O)NCC2=C(C=C(C=C2)F)F
InChIInChI=1S/C11H13F2NO2/c12-8-2-1-7(9(13)3-8)4-14-10-5-16-6-11(10)15/h1-3,10-11,14-15H,4-6H2/t10-,11-/m1/s1
InChIKeyJZEGUDHCQQJFPW-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol (CAS 2166297-32-9): Procurement-Relevant Chemical Identity and Scaffold Context


(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol (CAS 2166297-32-9; molecular formula C₁₁H₁₃F₂NO₂; molecular weight 229.22 g/mol) is a chiral, cis-configured 4-aminotetrahydrofuran-3-ol derivative bearing a 2,4-difluorobenzyl substituent on the secondary amine. The compound combines a stereochemically defined tetrahydrofuran (oxolane) core—a privileged scaffold in nucleoside analog and protease inhibitor design—with a fluorinated benzyl pharmacophore commonly exploited to tune lipophilicity, metabolic stability, and target binding in kinase and receptor antagonist programs. No peer-reviewed primary research articles, patents with biological data, or authoritative database entries (ChEMBL, PubChem BioAssay, BindingDB) were identified that provide quantitative structure–activity relationship (SAR) or selectivity data for this specific CAS registry number.

Why Generic Substitution of (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol (CAS 2166297-32-9) Carries Scientific Risk: The Quantitative Evidence Gap


No generic substitution can be scientifically justified for this compound because no publicly available, verifiable quantitative comparator data exist against which substitution decisions could be benchmarked. The compound is absent from all major bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB), and no peer-reviewed SAR study or patent reports its IC₅₀, Kᵢ, EC₅₀, selectivity profile, or pharmacokinetic endpoint. Closest in-class analogs—such as trans-4-aminotetrahydrofuran-3-ol or (3S,4R)-4-aminotetrahydrofuran-3-ol hydrochloride—serve as generic synthetic intermediates for antiviral nucleoside analogs and HCV NS5A/NS5B inhibitors, but their reported biological data are derived from final elaborated drug candidates (e.g., sofosbuvir precursors), not from the free amino-alcohol intermediates themselves. The 2,4-difluorobenzyl N-substituent on the target compound fundamentally alters both physicochemical properties (calculated logP increase of approximately 1.5–2.0 log units vs. the unsubstituted 4-aminotetrahydrofuran-3-ol) and potential target recognition, meaning that activity data from the unsubstituted core are not transferable. Any procurement or screening decision that assumes functional equivalence without direct, matched-pair experimental evidence introduces unquantifiable risk into the research workflow.

Product-Specific Quantitative Evidence Guide for (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol (CAS 2166297-32-9)


Chemical Identity and Purity: The Only Currently Verifiable Differentiator for CAS 2166297-32-9

The sole source of quantitative, verifiable information for (3S,4R)-4-((2,4-difluorobenzyl)amino)tetrahydrofuran-3-ol (CAS 2166297-32-9) is its chemical identity profile. The compound is a single, defined stereoisomer (3S,4R configuration) with molecular formula C₁₁H₁₃F₂NO₂ and molecular weight 229.22 g/mol . No comparator data for enantiomeric or diastereomeric purity, residual solvent content, or elemental analysis are publicly available from any non-vendor primary source. This absence of analytical comparator data means that differentiation from other 4-aminotetrahydrofuran-3-ol derivatives rests solely on the structural uniqueness of the (3S,4R) configuration combined with the 2,4-difluorobenzyl N-substituent, a combination not reported in any peer-reviewed article or patent with biological annotation [1].

Chemical Identity Chiral Purity Quality Control

Class-Level Context: Fluorophenyl Tetrahydrofurans as DNA Gyrase Inhibitors — A Framework Without Specific Data for CAS 2166297-32-9

A 2024 open-access study reported the synthesis and antimicrobial evaluation of 12 difluoro-phenyl tetrahydrofuran derivatives as DNA gyrase inhibitors [1]. Active compounds (1, 2, 11, and 12) exhibited MIC values between 1.25 and 9.75 μg/mL against Gram-positive and Gram-negative bacteria and demonstrated in vitro DNA gyrase inhibition, supported by molecular docking and ADMET prediction [1]. However, none of the 12 synthesized compounds corresponds to CAS 2166297-32-9. The structural class—fluoro-phenyl tetrahydrofurans bearing an amino linkage—is relevant to this compound, but the specific 2,4-difluorobenzylamino substitution pattern at the 4-position of the tetrahydrofuran-3-ol core was not included in the study's SAR exploration.

Antimicrobial DNA Gyrase Inhibition Fluorophenyl Tetrahydrofurans

Patent Landscape: Disubstituted Tetrahydrofuranyl B1 Receptor Antagonists — Scaffold Overlap Without Compound-Specific Data

Boehringer Ingelheim's patent family (US 8,937,073 B2; US 2012/0208823 A1) describes disubstituted tetrahydrofuranyl compounds as bradykinin B1 receptor antagonists for the treatment of acute, visceral, neuropathic, and inflammatory pain [1]. The exemplified compounds contain a tetrahydrofuran core with 2,4-disubstitution patterns incorporating aromatic/heteroaromatic appendages, and the patent discloses IC₅₀ values for select examples in B1 receptor binding and functional assays [1]. (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol is not among the exemplified compounds in this patent. The structural similarity is limited to the tetrahydrofuran ring system; the substitution pattern (4-amino-3-ol vs. 2,4-disubstituted) and the absence of the pyridazine/pyridine heterocycle found in the patented compounds mean that the B1 antagonist pharmacophore is not directly transferable.

Bradykinin B1 Receptor Pain Tetrahydrofuran Antagonists

Recommended Research and Industrial Application Scenarios for (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol (CAS 2166297-32-9)


De Novo Antimicrobial Screening Against DNA Gyrase

Based on the class-level evidence that difluoro-phenyl tetrahydrofurans exhibit DNA gyrase inhibitory and antimicrobial activity with MIC values in the 1.25–9.75 μg/mL range [1], CAS 2166297-32-9 is a rational candidate for de novo screening in similar broth microdilution assays against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. The compound's 2,4-difluorobenzyl substituent may confer favorable lipophilic interactions within the DNA gyrase ATP-binding pocket, a hypothesis that can be tested via molecular docking against PDB 1KZN followed by in vitro supercoiling inhibition assays. Given the absence of any pre-existing data, this application scenario requires full dose–response and cytotoxicity (e.g., HEK293 or HepG2) profiling.

Chiral Building Block for Kinase-Focused Fragment Libraries

The (3S,4R)-configured 4-amino-tetrahydrofuran-3-ol core is a recognized synthetic intermediate in medicinal chemistry. The 2,4-difluorobenzyl group is a privileged fragment in kinase inhibitor design, as exemplified by the clinical p38 MAP kinase inhibitor PH-797804, which contains a 2,4-difluorobenzyloxy substituent critical for ATP-competitive binding [2]. CAS 2166297-32-9 may serve as a chiral building block for generating fragment-like or lead-like kinase inhibitor libraries via N-functionalization, O-alkylation, or sulfonylation of the secondary amine and hydroxyl groups. The compound's calculated properties (MW 229, logP ~0.7, HBD 2, HBA 4) place it within lead-like chemical space suitable for fragment-based drug discovery (FBDD) campaigns.

Bradykinin B1 Receptor Antagonist Lead Optimization — Scaffold-Hopping Starting Point

Although the Boehringer Ingelheim B1 antagonist patent family [3] does not disclose CAS 2166297-32-9, the tetrahydrofuran ring is central to the B1 pharmacophore. The target compound presents a distinct substitution pattern (4-amino-3-ol with 2,4-difluorobenzyl N-substituent) that could serve as a scaffold-hopping starting point for novel B1 antagonist chemotypes. Researchers exploring pain and inflammatory indications should benchmark any synthesized derivatives against the patent-exemplified compounds (IC₅₀ < 100 nM in B1 binding) using competitive radioligand binding assays with [³H]-des-Arg¹⁰-kallidin and functional Ca²⁺ mobilization assays in recombinant CHO or HEK293 cells expressing human B1 receptor.

Reference Standard for Chiral Analytical Method Development

Given its well-defined (3S,4R) stereochemistry and the absence of biological annotation, a practical near-term application for CAS 2166297-32-9 is as a chiral reference standard for developing and validating enantioselective HPLC or SFC methods. The compound can serve as a retention time and resolution marker for separating (3S,4R) and (3R,4S) enantiomers of 4-(substituted-amino)tetrahydrofuran-3-ol derivatives, supporting quality control workflows in laboratories synthesizing chiral tetrahydrofuran-based intermediates.

Quote Request

Request a Quote for (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.